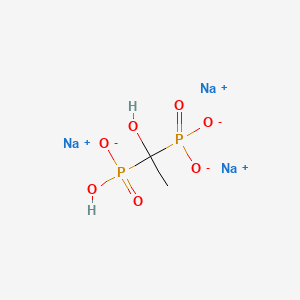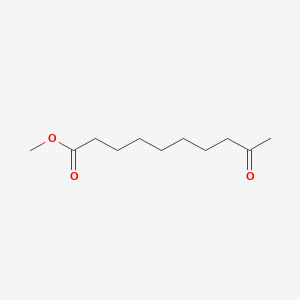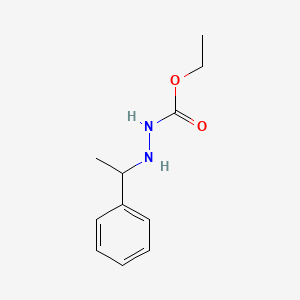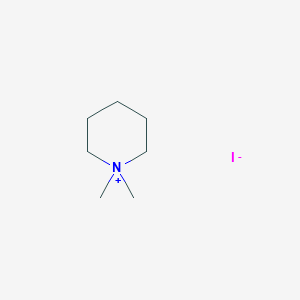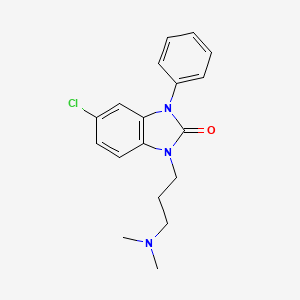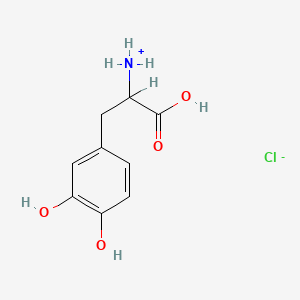
2,5,9-Trimethyldecane
Overview
Description
2,5,9-Trimethyldecane is a branched hydrocarbon that is commonly used as a solvent in various industrial applications. It is a colorless liquid with a strong odor and is highly flammable. In recent years, there has been growing interest in the synthesis and application of this compound in scientific research.
Scientific Research Applications
Biomarkers in Type 2 Diabetes Mellitus
A study utilized gas chromatography-mass spectrometry (GC-MS) combined with a metabolomics approach to identify metabolic signatures of type 2 diabetes mellitus (T2DM) from exhaled breath. Notably, 2,6,8-trimethyldecane was identified as a potential biomarker for T2DM diagnosis, demonstrating a significant role in clinical diagnostics through non-invasive techniques (Yan et al., 2014).
Latent Fluorophores
Research on a new class of latent fluorophores highlighted the 'trimethyl lock' as a novel design element, conferring advantages over existing fluorophores. These fluorophores show promise in biological sciences and practical applications, suggesting a potential role for trimethyl structures in advancing fluorescent molecule technology (Chandran, Dickson, & Raines, 2005).
Bio-Based Lubricants
A study on the lubricity of biodegradable lubricants derived from chemically modified fatty acid methyl ester used trimethylolpropane esters from palm oil methyl ester. These compounds showed high lubricity properties and biodegradability, indicating the use of trimethyl structures in developing environmentally friendly lubricants (Zulkifli et al., 2016).
Polymer Therapeutics
A paper discussed the rise of 'polymer therapeutics,' including macromolecular drugs and polymer-based pharmaceuticals. The study highlighted the importance of chemical research in drug discovery, possibly implicating the role of trimethyl-based compounds in the development of these therapeutics (Duncan, 2003).
Drug Discovery and Development
The chemical sciences, including the study of trimethyl structures, have been pivotal in the discovery and development of anticancer drugs. Understanding the cellular and molecular basis of cancer has led to identifying new drug targets, with chemical approaches essential for developing effective therapies (Neidle & Thurston, 2005).
Properties
IUPAC Name |
2,5,9-trimethyldecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28/c1-11(2)7-6-8-13(5)10-9-12(3)4/h11-13H,6-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKAQOUURBLPHIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334825 | |
| Record name | 2,5,9-Trimethyldecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62108-22-9 | |
| Record name | 2,5,9-Trimethyldecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



